molecular formula C6H9BrN2O2 B13969862 4,5-Diaminobenzene-1,2-diol hydrobromide

4,5-Diaminobenzene-1,2-diol hydrobromide

Cat. No.: B13969862
M. Wt: 221.05 g/mol
InChI Key: JCEZCFFYJBRYQE-UHFFFAOYSA-N
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Description

4,5-Diaminobenzene-1,2-diol hydrobromide is a diaminodiol compound with hydrobromic acid (HBr) as its counterion. The compound combines hydroxyl (-OH) and amine (-NH₂) groups on a benzene ring, with HBr enhancing its stability and solubility in polar solvents. Its reactivity may stem from the interplay of these functional groups, enabling participation in condensation reactions (e.g., Schiff base formation) or coordination chemistry .

Properties

Molecular Formula

C6H9BrN2O2

Molecular Weight

221.05 g/mol

IUPAC Name

4,5-diaminobenzene-1,2-diol;hydrobromide

InChI

InChI=1S/C6H8N2O2.BrH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,9-10H,7-8H2;1H

InChI Key

JCEZCFFYJBRYQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)N)N.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diaminobenzene-1,2-diol hydrobromide typically involves the reaction of 4,5-diaminocatechol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4,5-Diaminocatechol} + \text{HBr} \rightarrow \text{4,5-Diaminobenzene-1,2-diol hydrobromide} ]

The reaction is usually performed at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4,5-Diaminobenzene-1,2-diol hydrobromide may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,5-Diaminobenzene-1,2-diol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Diaminobenzene-1,2-diol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diaminobenzene-1,2-diol hydrobromide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. Its amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Compound Name CAS No. Molecular Formula Functional Groups Applications Key Properties
4,5-Diaminobenzene-1,2-diol Hydrobromide Not provided C₆H₇N₂O₂·HBr -NH₂, -OH, HBr counterion Ligand synthesis, materials precursor Hypothesized solubility in polar solvents; potential acid sensitivity
4,5-Dibromo-1,2-phenylenediamine 49764-63-8 C₆H₆Br₂N₂ -NH₂, -Br Photovoltaic materials, organic synthesis Melting point: 137°C; ≥98% purity; crystalline powder
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₇BrN₂ -NH₂, -Br Laboratory/industrial synthesis High purity (100%); severe toxicity requiring immediate medical attention
4,5-Diaminobenzene-1,2-dicarbonitrile 1575-36-6 C₈H₆N₄ -NH₂, -CN Phthalocyanine dye synthesis Crystallizes in white blocks; elemental analysis: C 60.63%, H 3.77%, N 35.36%
2,5-Diaminobenzene-1,4-diol 10325-89-0 C₆H₈N₂O₂ -NH₂, -OH Unknown (research use) Limited data; likely hydrophilic due to hydroxyl groups

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